molecular formula C11H12O2S2 B14066099 2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 100670-09-5

2-(2H-1,3-Dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B14066099
CAS No.: 100670-09-5
M. Wt: 240.3 g/mol
InChI Key: RFLIZWSLNXFRIC-UHFFFAOYSA-N
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Description

1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- is a complex organic compound characterized by its unique structure, which includes a cyclohexanedione core and a dithiolylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- typically involves the reaction of 1,3-cyclohexanedione with a dithiolylidene precursor under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, and a suitable solvent, like tetrahydrofuran (THF). The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or other reduced forms of the compound.

Scientific Research Applications

1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating biochemical pathways, such as oxidative stress response or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-4-(1-methylethyl)-
  • 1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-4-(1-methylpropyl)-

Uniqueness

1,3-Cyclohexanedione, 2-(1,3-dithiol-2-ylidene)-5,5-dimethyl- is unique due to its specific structural features and the presence of the dithiolylidene moiety

Properties

CAS No.

100670-09-5

Molecular Formula

C11H12O2S2

Molecular Weight

240.3 g/mol

IUPAC Name

2-(1,3-dithiol-2-ylidene)-5,5-dimethylcyclohexane-1,3-dione

InChI

InChI=1S/C11H12O2S2/c1-11(2)5-7(12)9(8(13)6-11)10-14-3-4-15-10/h3-4H,5-6H2,1-2H3

InChI Key

RFLIZWSLNXFRIC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(=C2SC=CS2)C(=O)C1)C

Origin of Product

United States

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